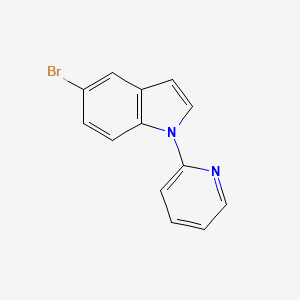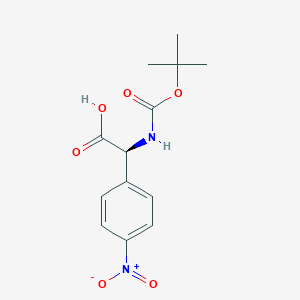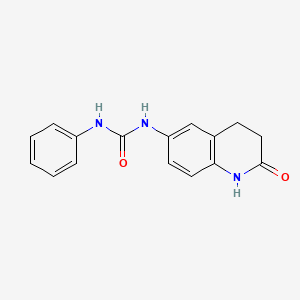![molecular formula C20H23N3O3 B14139103 ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of 3,4-dihydro-2H-quinoline-1-carbaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst. The resulting hydrazone is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts the signaling processes, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate: Lacks the 3,4-dihydro moiety.
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-chlorophenyl)hydrazinylidene]acetate: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is unique due to the presence of both the 3,4-dihydroquinoline and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-20(24)19(22-21-16-10-12-17(25-2)13-11-16)23-14-6-8-15-7-4-5-9-18(15)23/h4-5,7,9-13,21H,3,6,8,14H2,1-2H3/b22-19- |
InChI Key |
WAVQHLSVPONWSC-QOCHGBHMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)N2CCCC3=CC=CC=C32 |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



stannane](/img/structure/B14139028.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)



![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)

